molecular formula C36H39O12P B11457749 Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate

Cat. No.: B11457749
M. Wt: 694.7 g/mol
InChI Key: LGHWAVMLXPICRA-HWAYABPNSA-N
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Description

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate: is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce simpler aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate is used as a building block for synthesizing more complex molecules

Biology and Medicine: In biology and medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate: shares similarities with other methoxy-substituted aromatic compounds.

    This compound: is unique due to its phosphate moiety, which imparts distinct chemical properties.

Uniqueness: The presence of multiple methoxy groups and a phosphate moiety makes this compound unique

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for synthesizing novel compounds and exploring new applications.

Properties

Molecular Formula

C36H39O12P

Molecular Weight

694.7 g/mol

IUPAC Name

bis[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate

InChI

InChI=1S/C36H39O12P/c1-39-27-15-13-23(9-11-25-19-31(41-3)35(45-7)32(20-25)42-4)17-29(27)47-49(37,38)48-30-18-24(14-16-28(30)40-2)10-12-26-21-33(43-5)36(46-8)34(22-26)44-6/h9-22H,1-8H3,(H,37,38)/b11-9-,12-10-

InChI Key

LGHWAVMLXPICRA-HWAYABPNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(OC3=C(C=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)OC3=C(C=CC(=C3)C=CC4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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